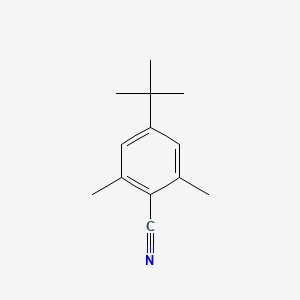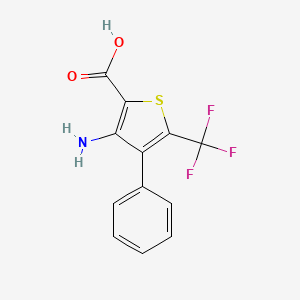
4-Acetoxybenzoyl chloride
概要
説明
4-Acetoxybenzoyl chloride is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers focus on the synthesis and properties of compounds that are structurally related to 4-acetoxybenzoyl chloride, such as 4-acetoxy-2-amino-3-arylbenzofurans, poly(4-hydroxybenzoate)s, 4-acetoxymethylbenzimidazoles, and 4-acetoxybenzoic acid, which can provide insights into the synthesis and properties of 4-acetoxybenzoyl chloride itself .
Synthesis Analysis
The synthesis of related compounds involves various one-pot multistep procedures. For instance, 4-acetoxy-2-amino-3-arylbenzofurans are synthesized from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones using a one-pot operation with catalytic triethylamine (Et3N) and acetic anhydride (Ac2O) . Similarly, high molecular weight poly(4-hydroxybenzoate)s are synthesized by bulk condensations of 4-hydroxybenzoic acid using acetic anhydride . These methods suggest that acetic anhydride is a common reagent for introducing acetoxy groups into aromatic compounds, which could be applicable to the synthesis of 4-acetoxybenzoyl chloride.
Molecular Structure Analysis
The molecular structure of 4-acetoxybenzoyl chloride would consist of a benzene ring with an acetoxy group (-OCOCH3) and a benzoyl chloride group (-COCl) attached to it. The papers do not directly analyze the molecular structure of 4-acetoxybenzoyl chloride, but they do discuss the structures of similar compounds. For example, the structure of 4-acetoxymethylbenzimidazoles is analyzed, showing the effects of substituents on internal rotation and intramolecular catalysis . This information can be extrapolated to understand how the acetoxy and benzoyl groups might influence the reactivity and stability of 4-acetoxybenzoyl chloride.
Chemical Reactions Analysis
The chemical reactions involving acetoxy groups are highlighted in the papers. For example, the hydrolysis of 4-acetoxymethylbenzimidazoles is studied to understand the catalytic effects of the benzimidazolyl group . The synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid using acetic anhydride is another reaction that provides insights into the reactivity of acetoxy derivatives . These reactions are relevant to understanding how 4-acetoxybenzoyl chloride might behave under different conditions, such as in hydrolysis or in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-acetoxybenzoyl chloride are discussed in the papers. For instance, the thermal stability and degree of crystallinity of poly(4-hydroxybenzoate)s synthesized from acetoxybenzoic acid are analyzed . The kinetics of 4-acetoxybenzoic acid synthesis are also investigated, providing information on reaction rates and activation energy . These properties are important for understanding the behavior of 4-acetoxybenzoyl chloride in various applications, such as in polymer synthesis or as a reagent in organic synthesis.
科学的研究の応用
Application
4-Acetoxybenzoyl chloride is used in the synthesis of benzamide compounds . These compounds have been widely used in various fields such as medical, industrial, biological and potential drug industries .
Method of Application
The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Medicine
Application
Benzamides, which can be synthesized using 4-Acetoxybenzoyl chloride, have been widely used in the treatment of various diseases such as cancer, hypercholesterolemia, and juvenile hyperactivity . They also have anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .
Results
The results of these applications have been promising, with some of the synthesized compounds showing more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Bacterial Research
Application
4-Acetoxybenzoyl chloride (4-ABA) is a diacid that binds to the receptor binding site of bacterial ribosomes . This makes it a valuable tool in bacterial research, particularly in studying the mechanisms of bacterial protein synthesis .
Method of Application
4-ABA is applied directly to bacterial cultures, where it interacts with the bacterial ribosomes . The specific methods and parameters would depend on the particular experiment being conducted .
Results
4-ABA has been shown to be active against a number of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that it could potentially be used in the development of new antibiotics .
Pharmaceutical Testing
Application
4-Acetoxybenzoyl chloride is used in pharmaceutical testing . It’s a diacid that binds to the receptor binding site of bacterial ribosomes , making it a valuable tool in pharmaceutical research .
Method of Application
4-Acetoxybenzoyl chloride is applied directly to bacterial cultures, where it interacts with the bacterial ribosomes . The specific methods and parameters would depend on the particular experiment being conducted .
Results
4-Acetoxybenzoyl chloride has been shown to be active against a number of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that it could potentially be used in the development of new antibiotics .
Safety And Hazards
4-Acetoxybenzoyl chloride should be handled with care. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of contact with skin or eyes, immediate medical attention is recommended .
将来の方向性
4-Acetoxybenzoyl chloride is an important chemical compound that is widely used in various fields of research and industry. Its potential applications and developments would be subject to ongoing research in these fields.
Relevant Papers The relevant papers retrieved provide information on the synthesis, molecular structure, chemical reactions, and safety of 4-Acetoxybenzoyl chloride . These papers contribute to the understanding of this compound and its various properties and applications.
特性
IUPAC Name |
(4-carbonochloridoylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOYYBCLBIBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373314 | |
| Record name | p-acetoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxybenzoyl chloride | |
CAS RN |
27914-73-4 | |
| Record name | p-acetoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27914-73-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

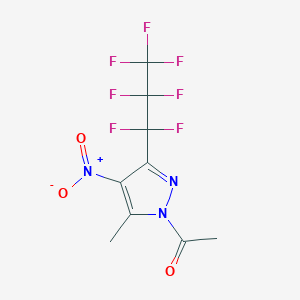
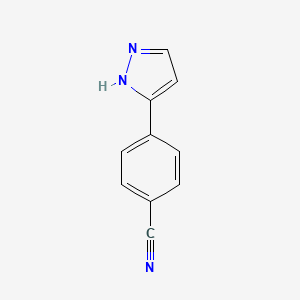
![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)
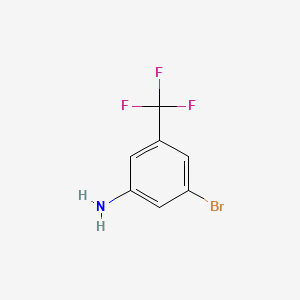
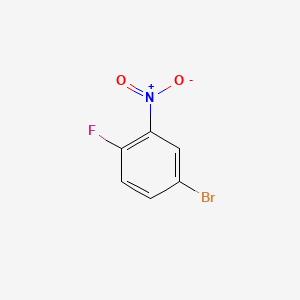
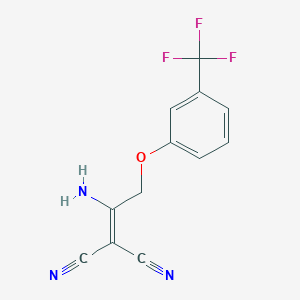
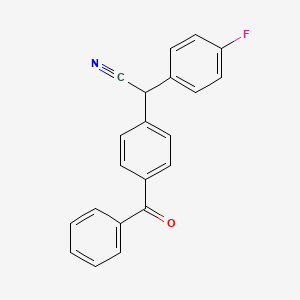
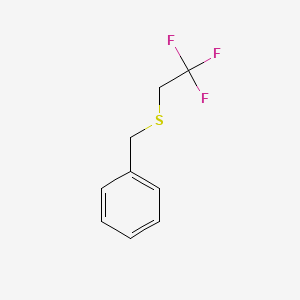
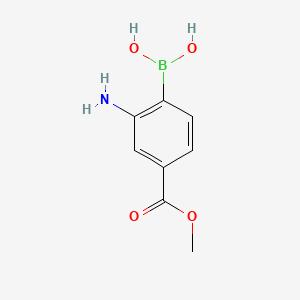
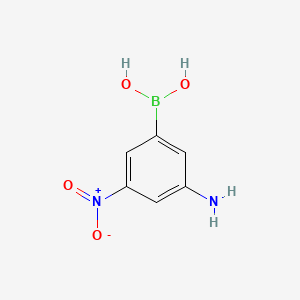

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)
